molecular formula C46H54K2N4O13S4 B12365058 Sulfo-Cyanine5.5 amine (potassium)

Sulfo-Cyanine5.5 amine (potassium)

Cat. No.: B12365058
M. Wt: 1077.4 g/mol
InChI Key: UHRNSQDVKXPMOX-UHFFFAOYSA-L
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Description

Sulfo-Cyanine5.5 amine (potassium) is a water-soluble cyanine dye that is highly suitable for far-red and near-infrared applications, such as in vivo imaging. This compound contains four sulfonate groups, which contribute to its high hydrophilicity and water solubility. Like other cyanine dyes, Sulfo-Cyanine5.5 amine (potassium) has an excellent extinction coefficient, making it a bright fluorescent marker in the far-red region. The amine group in this dye is separated from the fluorophore by a relatively long linker, facilitating conjugation with various electrophiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfo-Cyanine5.5 amine (potassium) involves the incorporation of sulfonate groups into the cyanine dye structure. The amine group is introduced through a relatively long linker, which aids in conjugation. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of activated esters, epoxides, and other electrophilic reagents to couple with the aliphatic primary amine groups .

Industrial Production Methods

Industrial production of Sulfo-Cyanine5.5 amine (potassium) typically involves large-scale synthesis using automated processes to ensure consistency and purity. The dye is produced in controlled environments to maintain its high hydrophilicity and water solubility. The final product is subjected to rigorous quality control measures, including NMR and HPLC-MS analysis, to confirm its purity and molecular weight .

Chemical Reactions Analysis

Types of Reactions

Sulfo-Cyanine5.5 amine (potassium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are conjugated dyes that retain the fluorescent properties of Sulfo-Cyanine5.5 amine (potassium). These conjugates are used in various imaging and labeling applications .

Scientific Research Applications

Sulfo-Cyanine5.5 amine (potassium) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Sulfo-Cyanine5.5 amine (potassium) involves its ability to fluoresce in the far-red region. The dye’s high extinction coefficient and quantum yield make it an effective marker for imaging applications. The amine group allows for conjugation with various biomolecules, enabling targeted imaging and labeling. The molecular targets and pathways involved depend on the specific application and the nature of the conjugated biomolecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfo-Cyanine5.5 amine (potassium) is unique due to its high hydrophilicity, water solubility, and excellent extinction coefficient. These properties make it particularly suitable for far-red and near-infrared imaging applications, providing bright and stable fluorescence signals .

Properties

Molecular Formula

C46H54K2N4O13S4

Molecular Weight

1077.4 g/mol

IUPAC Name

dipotassium;(2E)-3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-8-sulfo-6-sulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate

InChI

InChI=1S/C46H56N4O13S4.2K/c1-45(2)40(49(5)36-21-19-32-34(43(36)45)26-30(64(52,53)54)28-38(32)66(58,59)60)16-10-8-11-17-41-46(3,4)44-35-27-31(65(55,56)57)29-39(67(61,62)63)33(35)20-22-37(44)50(41)25-15-9-12-18-42(51)48-24-14-7-6-13-23-47;;/h8,10-11,16-17,19-22,26-29H,6-7,9,12-15,18,23-25,47H2,1-5H3,(H4-,48,51,52,53,54,55,56,57,58,59,60,61,62,63);;/q;2*+1/p-2

InChI Key

UHRNSQDVKXPMOX-UHFFFAOYSA-L

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-])C)/C=C/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)NCCCCCCN)C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+]

Canonical SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCCCCN)C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+]

Origin of Product

United States

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